Product packaging for Sodium perfluoro-1-hexanesulfinate(Cat. No.:CAS No. 102061-83-6)

Sodium perfluoro-1-hexanesulfinate

Cat. No.: B8774701
CAS No.: 102061-83-6
M. Wt: 406.10 g/mol
InChI Key: OACUJLWTMMENAD-UHFFFAOYSA-M
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Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Sodium perfluoro-1-hexanesulfinate belongs to the large family of per- and polyfluoroalkyl substances (PFAS). This group of thousands of synthetic chemicals is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This structural feature imparts properties like thermal stability and resistance to water and oil, leading to their use in a wide array of industrial and consumer products, from firefighting foams to non-stick coatings. epa.govnih.gov

The very stability of PFAS makes them resistant to degradation in the environment, leading to their designation as "forever chemicals". nih.gov While much of the regulatory and research attention has been focused on well-known long-chain PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), the scientific community is increasingly recognizing the importance of studying the full life cycle of these substances. researchgate.netresearchgate.netnih.gov This includes investigating the numerous precursor compounds that can transform into the more stable and well-known terminal PFAS in the environment. nih.govharvard.edu this compound is situated within this context as a potential intermediate or precursor in the environmental transformation pathways of PFAS.

Significance of Investigating this compound in Environmental and Chemical Systems

The primary significance of investigating this compound lies in its potential role as a precursor to the highly persistent and more widely studied Sodium perfluoro-1-hexanesulfonate (PFHxS). The transformation of precursor compounds is a critical factor in understanding the total environmental burden of persistent PFAS. harvard.edu Studies have shown that various polyfluoroalkyl substances can degrade or biotransform into terminal perfluoroalkyl acids (PFAAs) under different environmental conditions. nih.govnih.gov

Perfluoroalkanesulfinates are structurally similar to the corresponding sulfonates, differing by one oxygen atom on the sulfur headgroup. This structural relationship suggests that sulfinates could be intermediates in the environmental oxidation pathway leading to sulfonates. Therefore, understanding the environmental fate of this compound is crucial for accurately modeling the formation and sources of PFHxS, a compound detected in the environment and human populations. researchgate.net Investigating such precursors is essential for a complete picture of PFAS contamination and for developing effective risk mitigation strategies. harvard.edu

Scope and Objectives of Academic Inquiry on Perfluoroalkanesulfinates

Academic inquiry into perfluoroalkanesulfinates, including the sodium salt of the C6 variant, is driven by several key objectives. A primary goal is to elucidate their environmental fate and transport, determining how they move through soil and water and the conditions under which they transform. researchgate.netnih.gov A central research question is to confirm and quantify the transformation pathways and rates of perfluoroalkanesulfinates to their corresponding perfluoroalkanesulfonates.

A significant portion of this research is dedicated to the development of advanced analytical methods. The vast number of PFAS and their precursors challenges analytical chemists, making it difficult to detect and quantify all individual compounds in complex environmental samples like water, soil, or biological tissues. redalyc.orgnih.govmdpi.com Creating certified reference materials, such as those available for this compound, is a fundamental step that enables laboratories to accurately identify and quantify these specific compounds. researchgate.net Further objectives include:

Identifying the sources and release pathways of perfluoroalkanesulfinates into the environment.

Studying their potential for bioaccumulation and biomagnification in food chains.

Evaluating the effectiveness of different water treatment and remediation technologies in removing these specific precursors. nih.gov

By addressing these questions, the scientific community aims to close knowledge gaps regarding the "dark matter" of unknown PFAS, leading to more comprehensive environmental monitoring and informed regulatory decisions. nih.gov

Chemical Identity and Properties

The following tables provide key identifying and physical properties of this compound.

Table 1: Chemical Identification of this compound

Identifier Value
Analyte Name Perfluorohexane (B1679568) Sulfinate Sodium researchgate.net
Synonyms This compound, Perfluoro-1-hexane Sulfinate Sodium researchgate.net
CAS Number 102061-83-6 researchgate.net
Molecular Formula C₆F₁₃O₂S.Na researchgate.net

| IUPAC Name | sodium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinate researchgate.net |

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Weight 406.097 g/mol researchgate.net
Accurate Mass 405.931 u researchgate.net
Structure (SMILES) [Na+].[O-]S(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F researchgate.net

| InChI Key | InChI=1S/C6HF13O2S.Na/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)22(20)21;/h(H,20,21);/q;+1/p-1 researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F13NaO2S B8774701 Sodium perfluoro-1-hexanesulfinate CAS No. 102061-83-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

102061-83-6

Molecular Formula

C6F13NaO2S

Molecular Weight

406.10 g/mol

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinate

InChI

InChI=1S/C6HF13O2S.Na/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)22(20)21;/h(H,20,21);/q;+1/p-1

InChI Key

OACUJLWTMMENAD-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Chemistry

Synthetic Pathways to Perfluoroalkanesulfinate Salts

The primary methods for synthesizing perfluoroalkanesulfinate salts revolve around the transformation of perfluoroalkyl halides. One of the most significant methodologies is the sulfinatodehalogenation reaction, which provides a direct and efficient route to these valuable salts.

Radical-mediated processes are fundamental to the utility of perfluoroalkanesulfinates. These salts are effective sources of perfluoroalkyl radicals (RF•) under various initiation conditions, enabling a wide range of perfluoroalkylation reactions. researchgate.net The generation of these radicals allows for their addition to unsaturated systems like alkenes and alkynes or for the substitution of specific functional groups. conicet.gov.ar

A prominent method for the preparation of sodium perfluoroalkanesulfinates is the reaction of perfluoroalkyl iodides (RFI) with sodium dithionite (B78146) (Na₂S₂O₄). researchgate.netcapes.gov.br This reaction, known as sulfinatodehalogenation, is advantageous due to the use of inexpensive and readily available reagents under mild conditions. researchgate.net The process involves the reductive cleavage of the carbon-iodine bond by the sulfur dioxide radical anion (•SO₂⁻), which is generated from sodium dithionite. This transformation smoothly converts the perfluoroalkyl iodide into the corresponding sodium perfluoroalkanesulfinate salt (RFSO₂Na). researchgate.net

The reaction system typically employs a solvent mixture, such as acetonitrile (B52724)/water, and a base like sodium bicarbonate to facilitate the reaction. This method's utility extends beyond perfluoroalkyl iodides to include perfluoroalkyl bromides and even some chlorides, making it a versatile tool for accessing a variety of perfluoroalkanesulfinates. researchgate.net

Sodium perfluoroalkanesulfinates can be activated by hypervalent iodine(III) reagents to generate perfluoroalkyl radicals under mild, metal-free conditions. rsc.org This approach is highly efficient for the perfluoroalkylation of various organic substrates, including olefins, N-acrylamides, and isocyanides. rsc.org Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) or other diaryliodonium salts act as single electron oxidants. acs.org

The reaction mechanism involves the interaction of the sodium perfluoroalkanesulfinate with the hypervalent iodine(III) compound, which facilitates a single-electron transfer (SET) to generate the perfluoroalkyl radical (RF•) and sulfur dioxide. researchgate.netrsc.org This method is valued for its operational simplicity and scalability. rsc.org Hypervalent iodine compounds are generally stable, easy to handle, and considered environmentally friendly compared to many heavy metal reagents. acs.orgnih.gov

Table 1: Hypervalent Iodine(III) Reagent-Initiated Perfluoroalkylation

Substrate Class Hypervalent Iodine Reagent Product Type Reference
Olefins PhI(OAc)₂ Perfluoroalkylated Alkanes rsc.org
N-Acrylamides PhI(OAc)₂ Perfluoroalkylated Amides rsc.org
Isocyanides PhI(OAc)₂ Perfluoroalkylated Imines rsc.org

This table is interactive. Click on the headers to sort.

The Fenton reagent, a solution of a ferrous (Fe²⁺) salt and hydrogen peroxide (H₂O₂), can initiate the radical addition of sodium perfluoroalkanesulfinates to alkenes. researchgate.netwikipedia.org In this system, the reaction between Fe²⁺ and H₂O₂ generates hydroxyl radicals (HO•). wikipedia.org These radicals then react with the perfluoroalkanesulfinate salt (RFSO₂Na) to produce the perfluoroalkyl radical (RF•).

The generated perfluoroalkyl radical subsequently adds across the double bond of an alkene. Research has shown that in the presence of sodium azide, this process can lead to the formation of azido-perfluoroalkylated adducts in good yields. researchgate.net These adducts are useful intermediates, as they can be readily reduced to the corresponding amines. A radical chain mechanism has been proposed for this transformation based on electron paramagnetic resonance (EPR) studies and other evidence. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful and green method for generating perfluoroalkyl radicals from sodium perfluoroalkanesulfinates. mdpi.comsigmaaldrich.com This approach often utilizes an organic dye or a metal complex as a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process. conicet.gov.arnih.gov

In a typical reaction, the excited photocatalyst oxidizes the sodium perfluoroalkanesulfinate, leading to the formation of the perfluoroalkyl radical and sulfur dioxide. nih.gov This method has been successfully applied to the perfluoroalkylation/cyclization of various substrates to construct complex heterocyclic molecules, such as 3-perfluoroalkylated thioflavones. nih.gov For instance, using 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as a metal-free photocatalyst, sodium perfluoroalkanesulfinates (including those with CF₃, C₄F₉, and C₆F₁₃ chains) react with methylthiolated alkynones to yield the desired cyclized products at room temperature. nih.gov

Table 2: Examples of Visible-Light-Promoted Reactions with Sodium Perfluoroalkanesulfinates

Substrate Perfluoroalkyl Source (RfSO₂Na) Photocatalyst Product Reference
Methylthiolated Alkynones Rf = CF₃, C₂F₅, C₄F₉, C₆F₁₃, C₈F₁₇ Acr⁺-Mes·ClO₄⁻ 3-Perfluoroalkylated Thioflavones nih.gov
Alkenes RfI (activated by photocatalyst) Eosin Y Perfluoroalkylated Alkanes mdpi.com

This table is interactive. Click on the headers to sort.

Sulfinatodehalogenation Chemistry and its Applications

Sulfinatodehalogenation represents one of the most crucial methodologies for creating a bridge between perfluoroalkyl halides and the broader field of organofluorine chemistry. researchgate.net The core transformation is the conversion of a per- or polyfluoroalkyl halide (RFX, where X is typically I or Br) into a sodium perfluoroalkanesulfinate (RFSO₂Na) using reagents like sodium dithionite. researchgate.net

The significance of this reaction lies in its ability to transform relatively inert perfluoroalkyl halides into versatile synthetic intermediates. researchgate.netgoogle.com The resulting sulfinate salts are not only stable and easily handled but also serve as precursors for a variety of other functional groups. For example, they can be used directly in radical addition reactions or can be oxidized to the corresponding perfluoroalkanesulfonyl halides or sulfonic acids. researchgate.net The application of sulfinatodehalogenation has been extended to initiate the perfluoroalkylation of alkenes, dienes, alkynes, and aromatic compounds, demonstrating its wide applicability in synthesizing complex fluorinated molecules. researchgate.net

Derivatization Strategies for Functionalized Perfluoroalkyl Compounds

Sodium perfluoro-1-hexanesulfinate is a key intermediate for introducing the perfluorohexyl group into organic molecules. Its utility stems from its ability to be transformed into other reactive species or to directly participate in addition reactions.

Conversion of Perfluoroalkanesulfinate Salts to Perfluoroalkanesulfonyl Chlorides

This method provides a convenient route to perfluoroalkanesulfonyl chlorides under relatively gentle conditions, avoiding the harsh reagents often associated with traditional fluorination techniques. researchgate.netresearchgate.net

Perfluoroalkylation of Alkenes, Dienes, and Alkynes

This compound, often generated in situ from the corresponding perfluoroalkyl halide and a sulfinating agent like sodium dithionite, is instrumental in the perfluoroalkylation of unsaturated carbon-carbon bonds. researchgate.net This method, known as sulfinatodehalogenation, provides a powerful tool for incorporating perfluoroalkyl chains into a variety of organic substrates. researchgate.net

The reaction of perfluoroalkyl iodides with conjugated dienes in an aqueous acetonitrile solution in the presence of sodium dithionite at room temperature leads to dimerization products. researchgate.net In contrast, perfluoroalkanesulfonyl bromides react with conjugated dienes to form 1,4-adducts under actinic irradiation. researchgate.net The sulfinatodehalogenation approach has been successfully applied to the perfluoroalkylation of alkenes, dienes, and alkynes, offering a versatile strategy for the synthesis of fluorinated molecules. researchgate.net

Recent advancements have focused on developing more environmentally friendly protocols. For instance, the perfluoroalkylation of alkenes and alkynes has been achieved in water using a thermal initiator like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN), yielding the addition products in medium to high yields without the need for transition metal catalysts. semanticscholar.org

Table 1: Examples of Perfluoroalkylation of Unsaturated Compounds

Alkene/AlkynePerfluoroalkyl SourceInitiator/CatalystSolventProduct TypeReference
Unactivated AlkenesPerfluoro acid anhydridesCopper saltsNot specifiedAllylic perfluoroalkylation nih.gov
1-DodeceneNonafluoroiodobutaneACCNWaterAddition product semanticscholar.org
PhenylacetyleneNonafluoroiodobutaneACCNWaterAddition product semanticscholar.org
Conjugated DienesPerfluoroalkyl iodidesSodium dithioniteAcetonitrile/WaterDimerization products researchgate.net
Conjugated DienesPerfluoroalkanesulfonyl bromidesActinic irradiationNot specified1,4-adducts researchgate.net

Perfluoroalkylation and Functionalization of Aromatic Systems

The introduction of perfluoroalkyl groups into aromatic systems significantly alters their physical and chemical properties. Perfluoroalkanesulfinates can be utilized in the perfluoroalkylation of aromatic compounds. researchgate.net The sulfinatodehalogenation method, which involves the in situ formation of the perfluoroalkyl radical from a perfluoroalkyl halide and sodium dithionite, can be applied to aromatic substrates. researchgate.net

Furthermore, the functionalization of perfluoroarenes is a critical area of research. While direct nucleophilic aromatic substitution on perfluoroarenes is a common strategy, transition-metal-catalyzed C-F bond activation has emerged as a powerful tool for their regioselective functionalization. researchgate.net

Mechanistic Investigations of Synthesis Reactions Involving Perfluoroalkanesulfinates

Understanding the mechanisms of reactions involving perfluoroalkanesulfinates is crucial for optimizing existing synthetic methods and designing new transformations. These investigations often involve a combination of experimental and computational approaches.

Electron Transfer and Radical Generation Mechanisms

Many reactions involving perfluoroalkanesulfinates proceed through radical intermediates. The generation of these radicals is often initiated by an electron transfer process. rsc.org For instance, in the sulfinatodehalogenation reaction, sodium dithionite can act as a reducing agent, initiating the formation of a perfluoroalkyl radical from a perfluoroalkyl halide. researchgate.net This radical can then add to an unsaturated bond or an aromatic ring. researchgate.net

The generation of radicals via photoinduced processes is another area of active research. nih.gov Visible light-mediated methods offer a milder alternative to traditional UV irradiation for generating radical intermediates from various precursors. nih.gov The study of electron transfer mechanisms is fundamental to understanding these processes, with concepts such as single-electron transfer (SET) playing a key role in explaining the reactivity of various organometallic and organic species. um.esrsc.orgwordpress.com

Computational Studies on Reaction Pathways and Intermediates (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. youtube.comyoutube.comyoutube.com DFT calculations allow for the exploration of reaction pathways, the characterization of transition states and intermediates, and the prediction of reaction outcomes. researchgate.netweizmann.ac.ilnih.govscirp.org

In the context of reactions involving perfluoroalkanesulfinates, DFT can be used to:

Calculate the energies of different proposed intermediates and transition states to determine the most likely reaction pathway. researchgate.net

Investigate the role of solvents and catalysts in the reaction mechanism. nih.gov

Understand the regioselectivity and stereoselectivity observed in certain reactions.

Provide insights into the electronic structure of the radical species involved.

By combining computational predictions with experimental observations, a more complete and detailed understanding of the reaction mechanisms can be achieved. weizmann.ac.ilyoutube.com

Environmental Transformation and Degradation Pathways

Abiotic Transformation Processes of Sodium Perfluoro-1-hexanesulfinate

Abiotic degradation refers to the breakdown of substances through non-biological processes, such as chemical or light-induced reactions. For this compound, these processes are generally slow and require significant energy input.

Photochemical degradation involves the use of light energy to break down chemical compounds. While direct photolysis of perfluoroalkanesulfinates (PFSAs) like perfluorohexane (B1679568) sulfonate (PFHxS) is limited due to the strength of the C-F bond, advanced oxidation and reduction processes activated by ultraviolet (UV) light have been investigated for similar PFAS compounds.

For instance, studies on a novel fluorosurfactant, Sodium p-perfluorous nonenoxybenzenesulfonate (OBS), using UV-activated systems provide insights into potential pathways. nih.gov Treatment with UV/persulfate (UV/PS), an oxidative process, resulted in a high reaction rate but a low defluorination rate of 27.6%. nih.gov Conversely, treatment with UV/sulfite (UV/SF), a reductive process, achieved a high defluorination rate of 87.7%. nih.gov The degradation mechanism in the UV/sulfite system was proposed to involve an H/F exchange followed by the elimination of hydrogen fluoride (B91410) (HF). nih.gov These findings suggest that advanced photochemical methods can induce the degradation of fluorinated surfactants, although the specific efficiency and pathways for this compound would require direct investigation.

Electrochemical oxidation (EO) has emerged as a promising technology for the degradation of persistent PFAS compounds. lidsen.com This method utilizes specialized anodes to generate powerful oxidizing agents, such as hydroxyl radicals (HO•), or to facilitate direct electron transfer from the PFAS molecule. lidsen.com

Studies using robust anodes like boron-doped diamond (BDD) or Magnéli phase titanium suboxides (e.g., Ti₄O₇) have demonstrated the ability to break down these "forever chemicals." lidsen.com Research on the electrochemical oxidation of perfluorooctanesulfonate (B1231939) (PFOS), a longer-chain analogue of PFHxS, showed that the compound could be degraded through direct electron transfer at the anode surface, followed by reactions with hydroxyl radicals. lidsen.com The presence of co-contaminants can impact efficiency; for example, the degradation of PFOS was inhibited by the presence of trichloroethylene (B50587) (TCE), which competed for the reactive sites. lidsen.com

In a comparative study, 1H,1H,2H,2H-perfluorooctane sulfonic acid (6:2 FTS) was found to be more easily degraded via electrochemical oxidation on a Ti/SnO₂–Sb₂O₅–Bi₂O₃ anode than PFOS was. researchgate.netbit.edu.cn The degradation of 6:2 FTS followed pseudo-first-order kinetics, with the rate increasing with higher current density and anode potential. researchgate.netbit.edu.cn The process involved initial attack by hydroxyl radicals, leading to the formation of shorter-chain perfluorocarboxylic acids (PFCAs) as intermediates. researchgate.netbit.edu.cn This pathway suggests a progressive breakdown of the fluoroalkyl chain.

Table 1: Research Findings on Electrochemical Oxidation of Related PFAS Compounds

CompoundAnode MaterialKey FindingsReference
Perfluorooctanesulfonate (PFOS)Magnéli Phase Ti₄O₇Degradation occurs via direct electron transfer and reaction with hydroxyl radicals. Removal was 75% in 30 minutes at 10 mA/cm² but was inhibited by the presence of TCE. lidsen.com
1H,1H,2H,2H-perfluorooctane sulfonic acid (6:2 FTS)Ti/SnO₂–Sb₂O₅–Bi₂O₃More easily degraded than PFOS. Degradation rate increased with current density and followed pseudo-first-order kinetics. Intermediates included shorter-chain PFCAs. researchgate.netbit.edu.cn

This compound is highly resistant to chemical degradation under typical environmental conditions. researchgate.net The perfluoroalkyl chain is chemically inert, resisting hydrolysis, acid, or base-catalyzed degradation. This high level of stability is a defining characteristic of PFAS and contributes to their persistence in soil, water, and sediment. Advanced chemical treatments, such as the UV-activated processes discussed previously, are required to achieve breakdown, as conventional chemical degradation is largely ineffective. nih.gov

Biotic Transformation and Biodegradation of Perfluoroalkanesulfinates

Biotic transformation involves processes mediated by living organisms, primarily microorganisms. While these organisms are crucial for breaking down many organic pollutants, their effectiveness against perfluoroalkanesulfinates is severely limited.

The complete microbial mineralization of compounds like this compound is not expected to occur in natural aquatic or soil environments. researchgate.net The strength of the carbon-fluorine bond presents a significant barrier to microbial enzyme systems that have evolved to break down more common organic molecules. researchgate.net

While there is evidence that some polyfluorinated compounds can undergo partial biodegradation, this typically involves the transformation of non-fluorinated parts of the molecule, leaving the perfluorinated core intact. researchgate.netnih.gov In soil and aquatic ecosystems, a diverse range of bacteria and fungi (such as Pseudomonas, Rhodococcus, and Aspergillus species) are known to degrade a wide array of organic pollutants. mdpi.comresearchgate.net However, their metabolic pathways are generally not capable of cleaving the C-F bonds of perfluoroalkanesulfinates. researchgate.net Therefore, this compound is considered recalcitrant to microbial degradation.

A significant environmental source of perfluoroalkanesulfinates (PFSAs) like PFHxS is the biotransformation of larger, more complex polyfluoroalkyl precursor compounds. nih.govnih.gov These precursors contain a perfluoroalkyl chain attached to a non-fluorinated, functional group. Microorganisms can metabolize the non-fluorinated portion of the molecule, leading to the release of the highly persistent PFSA. nih.govresearchgate.net

This transformation is well-documented in environments such as wastewater treatment plants (WWTPs), which have been identified as hotspots for the conversion of precursors into terminal PFAS. researchgate.netumweltbundesamt.de Studies have shown that concentrations of certain PFSAs are higher in the effluent of WWTPs than in the influent, indicating active biotransformation within the treatment process. umweltbundesamt.de

Several classes of precursor compounds have been identified.

Perfluoroalkane Sulfonamido Derivatives : Compounds such as N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), found in some aqueous film-forming foams (AFFF), can be biotransformed by microbial communities into perfluorohexane sulfonamide (FHxSA) and subsequently to PFHxS. battelle.org Other examples include perfluorooctane (B1214571) sulfonamidoethanols (FOSEs). nih.govumweltbundesamt.de

Fluorotelomer-based Substances : While primarily precursors to perfluorocarboxylic acids (PFCAs), the general principle of microbial degradation of a non-fluorinated functional group applies. umweltbundesamt.denih.gov

The biotransformation of these precursors represents a significant and ongoing indirect source of PFHxS in the environment. nih.gov

Table 2: Examples of Polyfluoroalkyl Precursors and their Biotransformation Products

Precursor CompoundAbbreviationResulting Perfluoroalkyl Sulfonate (PFSA)Environment of TransformationReference
N-dimethyl ammonio propyl perfluorohexane sulfonamideAmPr-FHxSAPerfluorohexane Sulfonate (PFHxS)AFFF-impacted soil battelle.org
Perfluorooctane sulfonamidoethanolsFOSEsPerfluorooctane Sulfonate (PFOS)Indoor air, WWTPs nih.govumweltbundesamt.de
Perfluroooctane sulfonamideFOSAPerfluorooctane Sulfonate (PFOS)Environmental systems nih.govbattelle.org

Stability and Persistence in Environmental Compartments

The remarkable stability of this compound is a defining characteristic, leading to its prolonged presence in the environment. This persistence is a direct consequence of its molecular structure, particularly the formidable strength of the carbon-fluorine bonds.

The environmental recalcitrance of this compound is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can exceed 100 kcal/mol. This high bond energy renders the perfluoroalkyl chain of the molecule highly resistant to both chemical and biological degradation processes that typically break down other organic pollutants.

Several key factors contribute to this recalcitrance:

High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization, however, does not result in increased reactivity in the same way as in other halogenated compounds. Instead, the fluorine atoms effectively shield the carbon backbone from nucleophilic attack.

Steric Hindrance: The fluorine atoms, with their relatively small van der Waals radius, form a tight helical sheath around the carbon chain. This steric hindrance further protects the carbon atoms from enzymatic or chemical attack.

Absence of Reactive Sites: The fully fluorinated alkyl chain lacks the C-H bonds that are common points of oxidative attack in hydrocarbon compounds. This absence of readily abstractable hydrogen atoms significantly reduces its susceptibility to degradation by hydroxyl radicals and other environmental oxidants.

Research into the degradation of PFAS has explored various advanced oxidation and reduction processes, including photochemical methods and the use of hydrated electrons, to overcome the stability of the C-F bond. mdpi.comnih.govacs.org Reductive defluorination, for instance, is a promising strategy that involves the direct cleavage of C-F bonds. acs.org However, under typical environmental conditions, these degradation pathways are extremely slow or non-existent for perfluorinated compounds like this compound.

The stability and environmental behavior of perfluoroalkyl substances are also influenced by the length of their perfluorinated carbon chain. This compound, with its six-carbon chain (C6), is classified as a short-chain PFAS. The distinction between short-chain and long-chain PFAS is crucial as it affects their physical, chemical, and biological properties.

Generally, long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), have been more extensively studied and are known to be more bioaccumulative and toxic than their short-chain counterparts. However, short-chain PFAS like this compound exhibit greater mobility in the environment, particularly in aquatic systems, due to their higher water solubility and lower tendency to adsorb to soil and sediment. acs.org

It is important to note that while the term "short-chain" might imply lower persistence, this is not necessarily the case. Short-chain PFAS are highly resistant to degradation and their increased mobility can lead to widespread contamination of water resources. acs.org Studies on the microbial degradation of PFAS have shown that both long- and short-chain compounds are highly resistant to breakdown under both aerobic and anaerobic conditions. researchgate.netrsc.org

Table 1: Comparison of Properties of Short-Chain and Long-Chain Perfluoroalkyl Sulfonates

PropertyShort-Chain (e.g., C6)Long-Chain (e.g., C8)
Water Solubility HigherLower
Adsorption to Solids LowerHigher
Bioaccumulation Potential LowerHigher
Environmental Mobility HigherLower
Persistence HighHigh

The data in this table is based on general trends observed for perfluoroalkyl sulfonates.

Environmental Fate and Transport Dynamics

Interfacial Partitioning and Sorption Mechanisms of Perfluoroalkanesulfinates

Perfluoroalkanesulfinates are surface-active agents, a characteristic that significantly influences their environmental partitioning. digitellinc.com Their structure, consisting of a hydrophobic fluorinated carbon tail and a hydrophilic sulfinate head group, drives them to accumulate at interfaces. digitellinc.com

The accumulation of per- and polyfluoroalkyl substances (PFAS) at the air-water interface is a critical factor in their retention and mobility, particularly in unsaturated soil (the vadose zone). digitellinc.comarizona.edu This adsorption to the air-water interface can be a more significant retention mechanism than sorption to the solid phase under certain conditions. arizona.edu The extent of this adsorption is influenced by the area of the air-water interface available in a given soil. digitellinc.com

The interaction of perfluoroalkanesulfinates with solid materials like soil and sediment is a key process controlling their mobility in the environment. The primary mechanism for this sorption is hydrophobic interaction between the perfluorocarbon chain of the molecule and the organic carbon content of the soil. slu.senih.gov Consequently, sorption generally increases with the length of the perfluorocarbon chain. slu.senih.gov

Soil and sediment properties play a crucial role. Sorption tends to be stronger in soils with higher organic carbon content, as well as higher silt and clay content. slu.seresearchgate.net Electrostatic interactions also contribute significantly. The binding of PFAS is often inversely proportional to the pH of the solution; as pH decreases, the net negative charge on the solid phase lessens, leading to stronger sorption. slu.se This pH-dependent sorption is more pronounced for longer-chain PFAS due to stronger electrostatic interactions between the tail of the molecule and soil particles. slu.se In mineral soils, the presence of iron and aluminum oxides can also influence sorption. slu.se

The speed at which perfluoroalkanesulfinates adsorb to and desorb from surfaces influences their transport and bioavailability. For many PFAS, air-water interfacial adsorption is considered to be an effectively instantaneous and linear process during transport. nih.gov

In terms of solid-phase interactions, sorption processes can be very rapid. Studies on perfluorooctane (B1214571) sulfonate (PFOS) with layered double hydroxides showed equilibrium times ranging from 10 to 60 minutes. researchgate.net The kinetics of such sorption can often be described by pseudo-second-order models, suggesting that both external diffusion and intraparticle diffusion are rate-limiting steps. researchgate.net The desorption process, or the release of adsorbed compounds back into the solution, can be influenced by the substance's surface activity. Generally, the higher the adsorption activity of a substance, the lower its desorption rate. nih.gov The reversibility of sorption tends to decrease as the hydrophobicity of the PFAS compound increases, meaning that compounds like PFOS are more irreversibly sorbed compared to shorter-chain analogues. researchgate.net

Transport Phenomena in Environmental Media

Once released into the environment, perfluoroalkanesulfinates are subject to various transport mechanisms that can distribute them over wide areas. itrcweb.org

Perfluoroalkanesulfinates and other PFAS are mobile in aquatic systems. Their transport in groundwater is a significant concern at many contaminated sites. itrcweb.org Due to their surfactant properties, they can accumulate at the surface microlayer of water bodies. itrcweb.org This accumulation can lead to the formation of foam, which can concentrate PFAS. itrcweb.org

The specific behavior of these compounds in aquatic environments is complex and depends on the characteristics of the specific PFAS and the environmental setting. itrcweb.org

Atmospheric transport is a significant pathway for the global distribution of PFAS. diva-portal.org These compounds can be emitted into the atmosphere from industrial sources and subsequently undergo long-range transport. diva-portal.orgnih.gov

One key mechanism for their entry into the atmosphere is via sea spray aerosol (SSA). diva-portal.orgnih.gov Due to their surface-active nature, PFAS accumulate at the ocean surface and can become significantly enriched in aerosols generated by wind and wave action. diva-portal.orgnih.gov This enrichment has been observed to be highest in smaller aerosol particles, which can be transported over long distances. nih.gov Studies have shown that long-chain PFAS tend to partition more to the particulate phase in the atmosphere. nih.gov Prevailing winds can then transport these particles and associated gaseous pollutants over vast distances, leading to their deposition in remote marine and terrestrial environments. copernicus.orgcopernicus.org This process is believed to be a major contributor to the ubiquitous presence of PFAS in the global environment. diva-portal.org

Multimedia Environmental Distribution and Cycling

The distribution of Sodium perfluoro-1-hexanesulfinate in the environment is dictated by partitioning processes between air, water, soil, and sediment. The primary mechanisms governing its movement between the solid and aqueous phases are sorption to organic matter and electrostatic interactions with mineral surfaces. itrcweb.org As an anionic substance, its sorption behavior is complex. While hydrophobic interactions with soil organic carbon are a key factor, the negatively charged sulfinate headgroup influences its interaction with charged mineral surfaces in soil and sediment.

At the air-water interface, PFAS compounds like this compound can accumulate within the surface microlayer (SML), a thin layer of water in contact with the atmosphere. itrcweb.org This enrichment at the surface can lead to the formation of foam, particularly in turbulent water bodies where air is entrained. The presence of natural dissolved organic matter can further enhance this process. itrcweb.org This phenomenon represents a significant inter-compartmental exchange process, potentially facilitating the transport of the compound from water bodies into the air via aerosol formation.

Several environmental parameters significantly affect the distribution and mobility of this compound. The extent of its sorption to soils and sediments, which dictates its mobility, is influenced by the following factors:

Soil and Sediment Composition: The amount of organic carbon is a critical factor. Higher organic carbon content generally leads to increased sorption, thereby reducing mobility. itrcweb.org Soil mineralogy, particularly the presence of clays (B1170129) and metal oxides, also plays a role in the electrostatic interactions that can retard the compound's movement.

Ionic Strength and Cation Valency: The chemistry of the surrounding water, specifically its ionic strength and the types of cations present, can affect sorption. Research indicates that increased ionic strength and the presence of divalent cations (like Ca²⁺ and Mg²⁺) can enhance the sorption of PFAS to soil surfaces, likely by compressing the electrical double layer and creating cation bridges between the negatively charged PFAS molecule and negatively charged soil particles. itrcweb.org

pH: The pH of the soil and water can influence the surface charge of minerals and the speciation of the compound, although as a strong acid anion, perfluoro-1-hexanesulfinate remains deprotonated over the typical environmental pH range.

Computational and Predictive Modeling of Environmental Fate and Transport

Fugacity-based multimedia environmental models are theoretical tools used to predict the environmental fate and distribution of chemical substances. nih.govtaylorfrancis.com The concept of fugacity, which describes a chemical's "escaping tendency" from a particular phase, is used to model the equilibrium, distribution, and transport of chemicals between environmental compartments such as air, water, soil, and biota. envchemgroup.comsetac.org

These models are often structured in levels of increasing complexity:

Level I: Calculates the equilibrium partitioning of a chemical between compartments, assuming a closed system. setac.org

Level II: Includes reaction and advection processes in addition to equilibrium partitioning. setac.org

Level III: Introduces intermedia transport under steady-state conditions, where concentrations remain constant over time. setac.org

Level IV: Treats dynamic, unsteady-state conditions where concentrations can change over time. setac.org

The Equilibrium Criterion (EQC) model is a well-established example that uses the fugacity framework to assess the behavior of chemicals in a generic, evaluative environment. envchemgroup.comresearchgate.net While these models have been applied to related compounds like perfluorooctane sulfonate (PFOS), their application to this compound would require specific input parameters, such as partition coefficients, which may not be readily available. nih.govresearchgate.net The accuracy of such simulations is therefore speculative without validated input data. nih.gov

Table 1: Levels of Fugacity-Based Environmental Models

Model Level Characteristics Time Condition Key Outputs
Level I Describes equilibrium partitioning only. Static Equilibrium distribution of chemical among compartments.
Level II Includes advection and reaction processes. Static (Steady-State) Distribution considering ongoing inputs and losses.
Level III Adds intermedia transport processes. Static (Steady-State) Concentrations and fluxes between compartments.

| Level IV | Treats complex, non-steady-state conditions. | Dynamic | Time-varying concentrations and environmental persistence. |

This table is based on information from fugacity model descriptions. setac.org

To simulate the movement of this compound through the subsurface, solute transport models are employed. These computational tools are designed to predict contaminant migration in porous media like soil and aquifers. tuhh.deresearchgate.net They mathematically solve the advection-dispersion equation, which governs the transport of dissolved substances in flowing water. osti.gov

Simulators such as the Subsurface Transport Over Multiple Phases (STOMP) code are used to model contaminant transport through both the vadose (unsaturated) and saturated zones. pnnl.govosti.gov A robust conceptual model is essential for accurate simulation and must incorporate key site-specific characteristics. pnnl.gov

Key inputs and considerations for these models include:

Hydrostratigraphy: The arrangement of different geological layers (e.g., sand, silt, clay), as heterogeneity can significantly control downward migration and cause lateral spreading. pnnl.gov

Hydraulic Properties: Parameters such as hydraulic conductivity, soil moisture retention curves, and porosity for each layer. osti.gov

Transport Parameters: Values for bulk density and dispersivity (both longitudinal and transverse), which describe how the contaminant plume spreads out. osti.gov

Flow Conditions: Whether the water flow is steady or transient (changing over time). pnnl.gov

These models can be used to compare different scenarios, such as the effectiveness of remedial actions, and to estimate contaminant concentrations at downstream receptor points. pnnl.gov The complexity of these models allows for the integration of detailed physical and chemical data to provide a quantitative prediction of the contaminant's subsurface fate. tuhh.de

Table 2: Key Input Parameters for Subsurface Solute Transport Models

Parameter Category Specific Parameters Relevance
Physical Properties Bulk Density, Porosity Determines the volume available for water and solute storage and flow. osti.gov
Hydraulic Properties Saturated Hydraulic Conductivity, Water Retention Characteristics Governs the rate and pathways of water movement through the porous media. osti.gov
Transport Properties Longitudinal and Transverse Dispersivity Describes the spreading of the contaminant plume due to mechanical mixing and diffusion. osti.gov

| Geological Structure | Stratigraphy, Presence of Heterogeneities | Defines the subsurface architecture, which controls flow paths and potential for lateral spreading. pnnl.gov |

This table summarizes key inputs for models like STOMP, based on descriptions of their required data. pnnl.govosti.gov

Integration of Process-Specific Phenomena into Transport Models (e.g., Retention at Interfaces, Chemical Species Interaction)nih.gov

The accurate prediction of the environmental transport and fate of this compound, like other per- and polyfluoroalkyl substances (PFAS), necessitates the use of sophisticated transport models. Standard advection-dispersion models are often insufficient as they fail to capture the unique physicochemical behavior of these compounds. itrcweb.org Integrating process-specific phenomena, particularly retention at various environmental interfaces and interactions with other chemical species, is critical for developing robust and predictive models that can accurately assess the long-term mobility and potential risks of these contaminants. uu.sesdl.edu.sa

Retention at Environmental Interfaces

A defining characteristic of many PFAS, including the family to which this compound belongs, is their surfactant-like nature. This property causes them to accumulate at interfaces between different environmental compartments, a phenomenon that significantly retards their movement through the subsurface. itrcweb.orgdigitellinc.com Transport models are increasingly being modified to account for this critical retention mechanism.

Adsorption at the Air-Water Interface (AWI): In the vadose (unsaturated) zone, the interface between air and water in soil pores provides a significant surface for PFAS accumulation. digitellinc.comresearchgate.net This interfacial adsorption can be a dominant retention process, sometimes contributing more to retardation than sorption to the solid soil matrix itself. researchgate.netnih.gov The extent of this retention is dynamic, influenced by factors like soil moisture content (which determines the available air-water interfacial area), soil texture, and the specific properties of the PFAS molecule. digitellinc.commdpi.com

Models such as HYDRUS and MODFLOW have been specifically adapted to incorporate AWI adsorption. mdpi.comresearchgate.netgsienv.com These modified models capture the non-linear, concentration-dependent nature of AWI adsorption and its dependence on the variable water content in the vadose zone. mdpi.com For example, simulations show that AWI adsorption can result in retardation factors many times greater than those predicted by solid-phase sorption alone, potentially delaying the arrival of PFAS at the groundwater table by decades. arizona.eduresearchgate.net

Research using perfluorooctanesulfonic acid (PFOS), a compound structurally related to the sulfonic acid derivative of this compound, demonstrates the dramatic impact of AWI retention. In one study, the retardation factor for PFOS in a sandy medium increased from 1.8 under saturated conditions to 7.0 under unsaturated conditions, with AWI adsorption accounting for over 80% of the total retention. researchgate.netnih.govnih.gov

Interactive Data Table: PFOS Retardation Factors

Porous MediumConditionRetardation Factor (R)Primary Retention MechanismReference
SandSaturated1.8Solid-Phase Adsorption researchgate.netnih.gov
SandUnsaturated (Air-Water)7.0Air-Water Interfacial Adsorption researchgate.netnih.gov
SoilSaturated3.6Solid-Phase Adsorption researchgate.netnih.gov
SoilUnsaturated (Air-Water)7.3AWI & Solid-Phase Adsorption researchgate.netnih.gov
SandDecane-Water Interface>70% of total retentionNAPL-Water Interfacial Adsorption researchgate.netnih.gov

Adsorption at Non-Aqueous Phase Liquid (NAPL)-Water Interfaces: At sites co-contaminated with substances like fuels or industrial solvents (NAPLs), the interface between the NAPL and water presents another significant retention surface for PFAS. nsf.gov Comprehensive transport models now seek to include compartments for both partitioning into the bulk NAPL and adsorption at the NAPL-water interface, further refining predictions of PFAS mobility in complex contamination scenarios. nih.gov

Chemical Species Interaction in Transport Models

The transport of this compound does not occur in isolation. It is often part of a complex mixture of other PFAS and co-contaminants, leading to interactions that must be incorporated into transport models.

Competitive Adsorption: A critical interaction is the competition among different PFAS for limited sorption sites on solid media (like soil organic carbon and minerals) and at interfaces. sdl.edu.sadiva-portal.org Generally, PFAS with longer fluorocarbon chains and sulfonate head groups exhibit stronger sorption than their shorter-chain and carboxylate counterparts. diva-portal.orgresearchgate.net This means that in a mixture, the presence of a compound like perfluorooctanesulfonate (B1231939) (PFOS) can reduce the sorption and increase the mobility of perfluorohexane (B1679568) sulfonate (PFHxS), the corresponding sulfonic acid of this compound. researchgate.net

To account for this, transport models are being developed that utilize multi-component sorption models, such as the competitive Langmuir model. diva-portal.org These models can simulate the hierarchy of adsorption, predicting how the movement of less strongly sorbing PFAS will be accelerated by the presence of more competitive species. diva-portal.orgresearchgate.net

Interactive Data Table: Competitive Adsorption Hierarchy of PFAS

CompoundAdsorption StrengthCompetitive AdvantageReference
PFOSHighHigh diva-portal.orgresearchgate.net
PFHxSModerate-HighHigh diva-portal.orgresearchgate.net
PFOAModerateModerate diva-portal.orgresearchgate.net
PFHxALow-ModerateLow researchgate.net
PFBSLowLow researchgate.net
PFBALowLow researchgate.net

Influence of Co-solutes and Geochemistry: The interaction with other chemical species extends beyond just other PFAS. The presence of dissolved organic matter (DOM) in soil and groundwater can affect PFAS transport. confex.com DOM can compete with PFAS for sorption sites, potentially increasing their mobility, or it can form soluble complexes with PFAS, also enhancing transport. confex.com Conversely, certain divalent cations (e.g., Ca²⁺) can bridge the negatively charged PFAS headgroup and negatively charged mineral surfaces, reducing repulsion and enhancing sorption. slu.senih.gov Geochemical sub-models that account for pH, ionic strength, and the concentration of specific ions are therefore essential for accurately parameterizing PFAS-solid interactions in transport simulations. slu.se

Precursor Transformation: For polyfluorinated substances and sulfinates, transformation to more stable perfluorinated acids (PFAAs) is a crucial process. nih.gov Models for compounds like this compound must consider its potential transformation to the more persistent and well-studied PFHxS. The inclusion of precursor transformation pathways and rates is an active area of model development, as it can significantly impact the concentration and duration of the resulting PFAA plume in groundwater. researchgate.netnih.govdtic.mil

Sample Collection and Preparation for Diverse Environmental Matrices

The initial and one of the most critical stages in the analytical workflow for this compound is the meticulous collection and preparation of samples. The specific protocols employed are highly dependent on the nature of the environmental matrix being investigated.

For the analysis of this compound in aqueous matrices, stringent collection and preparation procedures are paramount to ensure data accuracy and prevent contamination. High-density polyethylene (HDPE) or polypropylene (B1209903) containers are the recommended vessels for sample collection, as PFAS compounds are known to adsorb to glass surfaces. halocolumns.com Samples should be kept cool, typically at or below 4°C, from the time of collection until extraction to minimize potential degradation. chromatographyonline.com

The United States Environmental Protection Agency (EPA) has established validated methods for the analysis of PFAS in drinking water, such as EPA Method 537.1 and EPA Method 533. halocolumns.com These methods typically involve solid-phase extraction (SPE) as a crucial step for the preconcentration of the analytes from the water sample. lcms.cz For other non-drinking water matrices like groundwater, surface water, and wastewater, EPA SW-846 Method 8327 and EPA Method 1633 are often employed. halocolumns.com

Sample preparation for water analysis generally involves filtering the sample to remove particulate matter, followed by SPE. The SPE process utilizes a sorbent material, such as a styrenedivinylbenzene polymer, to retain the PFAS compounds from the water sample. chromatographyonline.com The analytes are then eluted from the sorbent with a small volume of an organic solvent, such as methanol, effectively concentrating the sample prior to instrumental analysis. chromatographyonline.comrestek.com For wastewater samples with high particulate content, modifications to the standard methods may be necessary to prevent clogging of the SPE cartridges. chromatographyonline.com

Water MatrixRecommended ContainerTypical PreservationKey Preparation TechniqueRelevant EPA Methods
Drinking WaterPolypropylene or HDPEAmmonium acetate (in some methods)Solid-Phase Extraction (SPE)537.1, 533
GroundwaterHDPE or PolypropyleneCooling to ≤6°CSolid-Phase Extraction (SPE)1633A, SW-846 8327
Surface WaterHDPE or PolypropyleneCooling to ≤6°CSolid-Phase Extraction (SPE)1633A, SW-846 8327
WastewaterHDPE or PolypropyleneCooling to ≤6°CSolid-Phase Extraction (SPE) with potential modifications for particulates1633A, SW-846 8327
Table 1. Summary of Sample Collection and Preparation for Water Matrices.

The analysis of this compound in solid matrices such as soil, sediment, and biosolids presents additional challenges due to the complex nature of these samples. EPA Method 1633 is a comprehensive method that provides procedures for the analysis of PFAS, including this compound, in these solid matrices. chromatographyonline.comselectscience.net

Sample collection for solids typically involves obtaining a representative composite sample from multiple locations. nih.gov It is recommended to use glass or PFAS-free plastic containers for storage. nih.gov Upon arrival at the laboratory, solid samples are often homogenized before a subsample is taken for extraction. restek.com

The extraction of PFAS from solid samples is a critical step. EPA Method 1633 outlines a procedure where solid samples are spiked with isotopically labeled standards and then extracted with a basic methanol solution. halocolumns.comchromatographyonline.com Other extraction techniques that have been employed include pressurized solvent extraction and ultrasonic extraction. elementlabsolutions.com Following extraction, the resulting extract requires cleanup to remove interfering substances from the complex matrix. This is commonly achieved using a combination of carbon and SPE cartridges. halocolumns.comnih.gov For instance, a weak anion exchange (WAX) and graphitized carbon black (GCB) SPE cleanup may be used. nih.govforever-chemicals.org

Solid MatrixRecommended ContainerKey Extraction MethodCommon Cleanup TechniqueRelevant EPA Method
SoilHDPE or PolypropyleneSolvent extraction (e.g., basic methanol)SPE (e.g., WAX/GCB cartridges)1633
SedimentHDPE or PolypropyleneSolvent extraction (e.g., basic methanol)SPE (e.g., WAX/GCB cartridges)1633
BiosolidsHDPE or PolypropyleneSolvent extraction (e.g., basic methanol)SPE (e.g., WAX/GCB cartridges)1633
Table 2. Summary of Sample Collection and Preparation for Solid Matrices.

The analysis of this compound in biological tissues, such as fish and eggs, is particularly challenging due to the high lipid and protein content of these matrices. chromatographyonline.com EPA Method 1633 also provides guidance for the analysis of PFAS in fish tissue. lcms.czchromatographyonline.com

For sample collection, appropriate preservation methods must be used to maintain the integrity of the biological samples until analysis. nih.gov In the laboratory, the tissue is typically homogenized to ensure a representative subsample is taken for extraction.

The extraction of PFAS from biota often requires more rigorous procedures to break down the complex matrix and release the target analytes. One common approach is alkaline digestion, where the tissue is treated with a basic solution, such as potassium hydroxide (B78521) in methanol, to break down fats and proteins. labmanager.comlcms.cz This is often followed by further extraction with a solvent like acetonitrile (B52724). chromatographyonline.com For egg samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method may be employed to isolate PFAS from the complex matrix. chromatographyonline.com

Following extraction, a cleanup step is essential to remove the large amounts of co-extracted lipids and other interferences. Weak anion exchange (WAX) SPE is a commonly used technique for the cleanup of biota extracts. labmanager.comlcms.cz

The presence of this compound and other PFAS in the atmosphere is an area of growing concern, as it represents a pathway for long-range transport and deposition. halocolumns.comchromatographyonline.com PFAS can exist in the air in both the gas phase and associated with particulate matter. chromatographyonline.comnih.gov

Active air sampling (AAS) is a common method for collecting atmospheric samples. chromatographyonline.com This technique typically involves drawing a known volume of air through a filter, such as a glass fiber filter (GFF) or quartz fiber filter (QFF), to capture particulate-bound PFAS. lcms.czlcms.cz The air is then passed through a sorbent material to trap gas-phase PFAS. lcms.cz Commonly used sorbents include polyurethane foam (PUF) and XAD-2 resin. chromatographyonline.comlcms.cz

Passive air sampling (PAS) is another approach that can be used for long-term monitoring of airborne PFAS. chromatographyonline.com PAS devices typically employ a sorbent material, such as PUF, to collect PFAS from the air over an extended period. chromatographyonline.com

After collection, the PFAS are extracted from the filters and sorbents. Ionic PFAS, such as this compound, are often extracted from GFFs using methanol and analyzed by liquid chromatography-time-of-flight-mass spectrometry (LC-TOF-MS). lcms.cz Volatile PFAS are typically extracted with a solvent like ethyl acetate and analyzed by gas chromatography-mass spectrometry (GC-MS). lcms.cz

Given the ubiquitous nature of PFAS in many consumer and industrial products, minimizing background contamination during all stages of sampling and analysis is of utmost importance. halocolumns.comlabmanager.com Strict protocols must be followed to avoid the introduction of extraneous PFAS, which could lead to false-positive results.

Key strategies to minimize background contamination include:

Use of PFAS-free materials: All sampling containers, tubing, and other equipment that come into contact with the sample should be made of materials known to be free of PFAS, such as HDPE and polypropylene. halocolumns.com Materials like Teflon™ should be avoided. halocolumns.com

Field quality control samples: The collection of field reagent blanks, equipment rinse blanks, and field duplicates is crucial for assessing potential contamination introduced during the sampling process. nih.gov

Laboratory cleanliness: The laboratory environment itself can be a source of PFAS contamination. It is essential to test all lab supplies, including solvents, reagents, and vials, to ensure they are PFAS-free. chromatographyonline.comlcms.cz Rigorous cleaning procedures for all labware and instrumentation are also necessary. chromatographyonline.com

Personal protective equipment and personal care products: Field personnel should avoid wearing water-resistant or stain-treated clothing and using personal care products like cosmetics and sunscreens that may contain PFAS. halocolumns.com

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-extracted compounds from the sample matrix, are a significant challenge in PFAS analysis, especially in complex matrices like soil, biosolids, and biota. The most effective strategy to address matrix effects is the use of isotope dilution . chromatographyonline.comnih.gov This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) prior to extraction. chromatographyonline.comnih.gov Because the labeled standard behaves chemically and physically similarly to the native analyte throughout the extraction, cleanup, and analysis process, any losses or signal alterations will affect both equally. By measuring the recovery of the labeled standard, the concentration of the native analyte can be accurately corrected. chromatographyonline.com

Chromatographic Separation Techniques

The instrumental analysis of this compound and other PFAS is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). selectscience.netlabmanager.com This technique offers the high sensitivity and selectivity required for the detection of these compounds at trace levels in complex environmental matrices.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common chromatographic techniques employed for PFAS analysis. chromatographyonline.comnih.gov Reversed-phase chromatography is the preferred separation mode. halocolumns.com In this approach, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium acetate or formic acid to improve peak shape and ionization efficiency. halocolumns.com

A significant challenge in the chromatographic separation of PFAS is the analysis of short-chain compounds, like this compound, which can have low retention and poor peak shape on traditional reversed-phase columns. halocolumns.com To address this, specialized columns with unique surface chemistries, such as those with a positive charge, have been developed to improve the retention of these more polar analytes. halocolumns.com

Other chromatographic techniques that have been explored for PFAS analysis include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be advantageous for the analysis of very polar, short-chain PFAS that are not well-retained by reversed-phase chromatography. halocolumns.comchromatographyonline.com

Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique can provide enhanced separation and reduce matrix effects by employing two different chromatographic separation mechanisms. forever-chemicals.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for ionic PFAS like this compound, GC-MS is a valuable tool for the analysis of volatile neutral PFAS precursors. nih.gov

The choice of chromatographic conditions, including the column, mobile phase composition, and gradient, is critical for achieving the necessary separation of target analytes from potential interferences and for ensuring accurate quantification.

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the foremost technique for the analysis of this compound and other PFAS. Ultra-High Performance Liquid Chromatography (UHPLC) systems are frequently employed to enhance separation efficiency and reduce analysis times.

Reversed-phase (RP) chromatography is the most common approach. Columns with C18 stationary phases are widely used for separating various PFAS, including short and long-chain compounds. lcms.cz However, the high polarity of short-chain PFAS like the C6 sulfinate can lead to poor retention on traditional C18 columns. halocolumns.comrestek.com To overcome this, analytical methods often employ high aqueous mobile phases. halocolumns.com Alternative stationary phases, such as those with polar-embedded groups or phenyl-hexyl modifications, have also been developed to improve the retention of these challenging analytes. halocolumns.comnih.gov

Another strategy for analyzing highly polar, short-chain PFAS is Hydrophilic Interaction Liquid Chromatography (HILIC). halocolumns.comelementlabsolutions.com HILIC columns, which can feature modifications like quaternary ammonium functional groups, utilize a different separation mechanism that is better suited for retaining and separating very polar compounds. elementlabsolutions.com

The choice of mobile phase is critical for achieving good chromatographic separation and ensuring compatibility with mass spectrometric detection. Common mobile phases consist of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium acetate or ammonium bicarbonate to control pH and improve ionization efficiency. elementlabsolutions.comcdc.gov

Table 1: Typical LC/UHPLC Parameters for PFAS Analysis

ParameterTypical ConditionPurpose
Column Type Reversed-Phase (e.g., C18, Phenyl-Hexyl)Separates analytes based on hydrophobicity.
Mobile Phase A Aqueous buffer (e.g., Ammonium Acetate)The weaker solvent in reversed-phase chromatography.
Mobile Phase B Organic Solvent (e.g., Methanol, Acetonitrile)The stronger solvent used to elute analytes from the column.
Flow Rate 0.2 - 0.5 mL/minOptimized for separation efficiency and MS interface.
Gradient Elution Varied ratio of Mobile Phase A to BAllows for the separation of compounds with a wide range of polarities in a single run.

Gas Chromatography (GC) for Specific Volatile Analytes

Gas chromatography is less commonly used for the direct analysis of ionic and non-volatile PFAS like this compound due to their high polarity and low volatility. nih.gov GC is primarily suited for neutral and volatile compounds. youtube.com Therefore, for GC analysis of perfluorinated acids and sulfonates, a derivatization step is typically required to convert the polar analytes into more volatile forms, such as esters or anilides. nih.gov

While GC has been successfully applied to the analysis of legacy persistent organic pollutants, its application for PFCAs has been challenging. nih.gov However, when coupled with a micro-electron capture detector (μECD), GC can offer high sensitivity for halogen-containing substances. nih.gov The main use of GC in the broader field of PFAS analysis is for specific, more volatile precursors or degradation products, or for analytes that have been chemically modified to be amenable to GC analysis. thermofisher.com

Mass Spectrometric Detection and Identification

Mass spectrometry is the definitive detection method for PFAS analysis due to its exceptional sensitivity and selectivity. It is almost always paired with a liquid chromatography system (LC-MS) to separate the target analyte from matrix interferences before detection.

Tandem Mass Spectrometry (MS/MS) and Triple Quadrupole Systems (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) mass spectrometer is the gold standard for the targeted quantification of PFAS. nih.govnih.govnih.gov This technique is highly sensitive and selective, capable of measuring analyte concentrations in complex matrices at very low levels. nih.govdiva-portal.org

In LC-MS/MS, the first quadrupole selects a specific precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The third quadrupole then selects one or more specific product ions for detection. nih.gov This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the signal-to-noise ratio, providing high confidence in both identification and quantification. nih.gov For perfluoro-1-hexanesulfonate, the precursor ion would be the [M]⁻ anion at m/z 399, which fragments into characteristic product ions like SO₃⁻ (m/z 80) and CF₃SO₃⁻ (m/z 99). researchgate.net

Table 2: Example MS/MS Transitions for C6 Perfluorinated Sulfonate

Compound ClassPrecursor Ion (m/z)Product Ion (m/z)Common Use
Perfluorohexanesulfonate (PFHxS)39980 (SO₃⁻)Quantification
Perfluorohexanesulfonate (PFHxS)39999 (CF₃SO₃⁻)Confirmation

High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap LC-MS, LC-Ion Mobility Spectrometry-MS)

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap and Quadrupole Time-of-Flight (QTOF) systems, are powerful tools for PFAS analysis. thermofisher.comlabrulez.com HRMS provides highly accurate mass measurements (typically with mass accuracy in the low parts-per-million range), which allows for the confident identification of compounds based on their elemental composition. thermofisher.com This high mass selectivity can help overcome matrix interferences that might affect lower-resolution instruments like triple quadrupoles. thermofisher.com

Orbitrap-based LC-MS systems are particularly advantageous as they enable both the targeted quantification of known PFAS and the non-targeted screening for thousands of other PFAS compounds that may be present in a sample. thermofisher.comlcms.czselectscience.net This capability for retrospective analysis of sample data files is a key benefit over triple quadrupole systems, which are generally limited to analyzing pre-selected target compounds. thermofisher.com The coupling of LC with ion mobility spectrometry and MS (LC-IMS-MS) adds another dimension of separation based on the ion's size, shape, and charge, further enhancing the ability to separate and identify complex mixtures of isomers.

Isomer-Specific Analysis and Characterization

PFAS, including this compound, can exist as multiple structural isomers, primarily linear and various branched forms, depending on the manufacturing process (e.g., electrochemical fluorination). researchgate.netnih.gov These isomers may have different physical, chemical, and toxicological properties, making their separate analysis important for source tracking and risk assessment. researchgate.net

Achieving isomer-specific separation requires optimized chromatographic methods. Specialized LC columns and gradient conditions have been developed to resolve the main linear and branched isomers of related compounds like perfluorohexanesulfonate (PFHxS). nih.govresearchgate.net Once chromatographically separated, the isomers can be identified and quantified using MS/MS by monitoring for their characteristic fragmentation patterns. nih.gov While the linear isomer often produces a dominant transition (e.g., 399 -> 80), branched isomers can yield specific fragments that allow for their unique identification and characterization. nih.govresearchgate.net

Quantitative Analysis and Quality Assurance/Quality Control

Accurate quantitative analysis of this compound is critically dependent on a robust quality assurance/quality control (QA/QC) program. itrcweb.org This is especially true given the low regulatory limits and the ubiquitous presence of PFAS, which creates a high risk of sample contamination. itrcweb.orgorganomation.com

Key components of a QA/QC program for PFAS analysis include:

Use of Internal Standards: Mass-labeled internal standards (e.g., ¹³C-labeled versions of the target analytes) are added to every sample before extraction. cdc.govnih.gov These standards are used to correct for variations in instrument response and any analyte loss during sample preparation, thereby improving the accuracy and precision of the quantification. organomation.com

Calibration: Instruments are calibrated using a series of standards of known concentrations to generate a calibration curve, against which the concentration of the analyte in unknown samples is determined. epa.gov

Blanks: Various types of blank samples (e.g., field blanks, equipment blanks, method blanks) are analyzed to monitor for and identify any sources of contamination introduced during sample collection, handling, or analysis. itrcweb.orgorganomation.com

Spiked Samples: Known amounts of the target analyte are added (spiked) into control samples to assess the efficiency and recovery of the analytical method. organomation.com

Contamination Control: Strict protocols must be followed to avoid cross-contamination. This includes using PFAS-free sampling containers (e.g., high-density polyethylene or polypropylene), labware, and reagents, and avoiding materials containing fluoropolymers (e.g., Teflon®) during sample handling. itrcweb.orgitrcweb.orgepa.gov

Adherence to validated, standardized methods, such as those published by the U.S. Environmental Protection Agency (USEPA), is crucial for ensuring data are reliable, reproducible, and comparable across different laboratories. itrcweb.org

In-Depth Analysis of Methodologies for the Detection and Quantification of this compound

The robust detection and precise quantification of this compound, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), are paramount for understanding its environmental fate and persistence. Advanced analytical methodologies are continuously being developed and refined to address the challenges posed by the diverse and complex matrices in which these compounds are found. This article provides a focused examination of the sophisticated techniques employed for the analysis of this compound, adhering to a structured overview of current and emerging practices.

While specific performance data for this compound is not extensively available in public literature, the methodologies described are standard for the analysis of PFAS and are considered applicable. Method-specific validation would be required to establish definitive performance metrics such as detection limits and recovery rates for this particular compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Perfluoroalkanesulfinates

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of perfluoroalkanesulfinates.

Density Functional Theory (DFT) for Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular and electronic properties of various compounds. For perfluoroalkanesulfinates, DFT calculations can provide valuable insights into their geometry, stability, and reactivity.

Key reactivity descriptors derived from DFT calculations help in understanding the chemical behavior of these molecules. mdpi.comscielo.org.mx These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and electrophilicity (ω). mdpi.comresearchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The molecular electrostatic potential (MEP) is another useful property derived from DFT, which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. researchgate.net

Global Reactivity DescriptorDefinitionSignificance in Predicting Reactivity
Ionization Potential (I)-EHOMOIndicates the ease of donating an electron.
Electron Affinity (A)-ELUMOIndicates the ability to accept an electron.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω)μ2 / (2η) where μ = -χQuantifies the global electrophilic nature of a molecule.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the degradation pathways of perfluoroalkanesulfinates is crucial for developing effective remediation strategies. Computational chemistry, through reaction pathway elucidation and transition state analysis, provides a molecular-level understanding of these processes. nih.govresearchgate.net The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. libretexts.orgyoutube.comyoutube.com

For related PFAS, such as perfluoroalkyl carboxylic acids (PFCAs), computational studies have shown that thermal degradation is initiated by the homolytic cleavage of C-C bonds, which have bond dissociation energies in the range of 75-90 kcal/mol. nsf.govnih.gov This initial step leads to the formation of carbon-centered radicals, which can then undergo further reactions like β-scission. nih.gov While specific studies on the C-S bond cleavage in perfluoroalkanesulfinates are less common, the principles of transition state theory can be applied to understand their degradation mechanisms. nih.gov

Computational methods can map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products via the transition state. libretexts.orgyoutube.com This allows for the calculation of activation energies, which are critical for predicting reaction kinetics. For complex reactions, multiple competing pathways may exist, and computational analysis can help determine the most favorable one. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the interactions of perfluoroalkanesulfinates in condensed phases.

Investigations of Molecular Interactions in Aqueous Environments

The behavior of sodium perfluoro-1-hexanesulfinate in water is of significant environmental interest. MD simulations can model the hydration of the perfluoroalkanesulfinate anion and its sodium counter-ion, revealing details about the structure and dynamics of the surrounding water molecules. nih.govpbslearningmedia.org

Simulations of similar compounds, like perfluorooctane (B1214571) sulfonate (PFOS), in aqueous solution have shown that the hydrophobic perfluoroalkyl tail and the hydrophilic sulfonate headgroup lead to self-assembly into micelles at sufficient concentrations. nih.gov The sulfonate group is well-hydrated, forming hydrogen bonds with water molecules, while the fluorinated tail is hydrophobic. semanticscholar.org The sodium ions are typically located in the vicinity of the sulfonate headgroups. semanticscholar.org The diffusion of such ions in water can be studied through MD, providing information on their mobility in aqueous environments. semanticscholar.org

Simulation FocusKey Findings for Structurally Similar PFASImplication for this compound
Hydration StructureThe sulfonate headgroup is strongly hydrated, while the perfluoroalkyl tail is hydrophobic.The molecule will exhibit amphiphilic behavior, with the sulfonate group interacting strongly with water.
Ion PairingCounter-ions (like Na+) are found in close proximity to the sulfonate headgroup.Sodium ions will be closely associated with the sulfinate headgroup in aqueous solution.
AggregationFormation of micelles and aggregates in water at higher concentrations. nih.govLikely to form aggregates in water, which will affect its transport and fate.
DiffusionDiffusion coefficients are influenced by aggregation state and interactions with other species. semanticscholar.orgMobility in water will be dependent on concentration and solution chemistry.

Simulation of Adsorption Behavior at Environmental Interfaces

The fate and transport of this compound in the environment are largely governed by its adsorption to various surfaces, such as soils, sediments, and suspended particles. MD simulations are a powerful tool to investigate these adsorption processes at a molecular level. nih.govprinceton.edu

Studies on the adsorption of perfluoroalkyl sulfonates onto mineral surfaces like smectite clay and rutile have shown that the primary interaction is between the negatively charged sulfonate headgroup and the positively charged sites on the mineral surface. nih.govprinceton.edu The perfluoroalkyl tails tend to lie flat on the surface or aggregate with other adsorbed molecules. princeton.edunih.gov On hydrophobic surfaces, the adsorption is driven by the hydrophobic interactions of the perfluoroalkyl chain. nih.gov The presence of cations, such as Na+ and Ca2+, can influence the adsorption behavior by acting as bridges between the sulfonate headgroups and the surface. princeton.edumdpi.com

Structure-Activity/Property Relationship (SAR/SPR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govnih.govnih.gov These models are valuable for predicting the environmental fate and toxicity of chemicals like this compound, especially when experimental data is scarce. nih.govnih.govcapes.gov.br

For PFAS, QSPR models have been developed to predict key environmental properties such as:

Octanol-water partition coefficient (Kow): This parameter is a measure of a chemical's hydrophobicity and its potential to bioaccumulate. sfu.ca

Organic carbon-normalized sorption coefficient (Koc): This describes the tendency of a chemical to adsorb to organic matter in soil and sediment.

Water solubility (Sw): This property influences the transport of a chemical in aqueous systems. nih.gov

Vapor pressure (VP): This determines the likelihood of a chemical to be present in the atmosphere. nih.gov

These models typically use molecular descriptors that can be calculated from the chemical structure, such as molar volume, surface area, and various electronic parameters. nih.gov For example, models based on molar volume have been shown to be reliable for predicting the physicochemical properties of PFAS. nih.gov QSAR models have also been developed to predict the toxicity of PFAS to various organisms. nih.govnih.gov

Property Predicted by QSAR/QSPRKey Molecular Descriptors UsedImportance for Environmental Assessment
Bioaccumulation Factor (BAF) sfu.calog KowPredicts the potential for a chemical to accumulate in aquatic organisms.
Water Solubility (logSw) nih.govMolar volume, quantum-chemical descriptorsDetermines the concentration of the chemical in water and its mobility.
Vapor Pressure (logVP) nih.govMolar volume, quantum-chemical descriptorsIndicates the potential for long-range atmospheric transport.
Toxicity (e.g., LC50) nih.govTopological and electronic descriptorsAssesses the potential harm to environmental organisms.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium Perfluoro-1-Hexanesulfinate with high purity?

  • Methodological Answer : Synthesis typically involves fluorination of precursor sulfonates under controlled conditions. Key steps include:

  • Using sodium salts of perfluoroalkanesulfonic acids as starting materials (e.g., C₆F₁₃SO₃Na) .
  • Purification via recrystallization or column chromatography to achieve ≥95% purity, verified by mass spectrometry (e.g., accurate mass 335.962 g/mol ).
  • Monitoring reaction progress using nuclear magnetic resonance (NMR) to confirm perfluorination (e.g., ¹⁹F NMR for fluorine environment analysis) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ions (e.g., [M-Na]⁻ at m/z 398.96 ).
  • Chromatography : Reverse-phase HPLC with fluorinated columns separates perfluorinated analogs .
  • Spectroscopy : ¹H/¹⁹F NMR and IR confirm structural integrity (e.g., absence of C-H bonds ).
  • Elemental Analysis : Quantifies fluorine content (theoretical F%: ~67.5% for C₆F₁₃SO₃Na) .

Q. What protocols are used for preliminary toxicity screening of this compound?

  • Methodological Answer :

  • In vitro assays : Use immortalized cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀) and oxidative stress markers .
  • In vivo models : Rodent studies evaluate bioaccumulation (e.g., liver/kidney distribution) and subchronic effects (e.g., 28-day exposure at 1–10 mg/kg) .
  • Endpoint selection : Prioritize liver enzymes (ALT/AST), thyroid hormones, and peroxisome proliferation markers .

Advanced Research Questions

Q. How can researchers investigate the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Environmental half-life studies : Conduct photolysis/hydrolysis experiments under simulated sunlight (λ > 290 nm) and pH variations (3–9) to assess degradation pathways .
  • Bioaccumulation factor (BAF) : Use stable isotopes (e.g., ¹³C-labeled analogs ) to trace uptake in aquatic organisms (e.g., zebrafish) via LC-MS/MS.
  • Field sampling : Measure concentrations in water/sediment using solid-phase extraction (SPE) paired with high-resolution mass spectrometry (HRMS) .

Q. What strategies are recommended for resolving discrepancies in toxicological data across studies on perfluorohexanesulfonate derivatives?

  • Methodological Answer :

  • Study confidence evaluation : Critically assess experimental design (e.g., dose ranges, exposure duration) and species-specific metabolism (e.g., rodents vs. primates) .
  • Meta-analysis : Harmonize data using standardized metrics (e.g., benchmark dose modeling) and adjust for confounding factors (e.g., co-exposure to other PFAS) .
  • Mechanistic validation : Compare in vitro receptor-binding assays (e.g., PPAR-α activation) with in vivo outcomes to identify translational gaps .

Q. What considerations are critical when designing isotopic labeling experiments to track this compound in environmental matrices?

  • Methodological Answer :

  • Labeling choice : Use ¹³C or ¹⁸O isotopes to avoid natural abundance interference (e.g., ¹³C₃-labeled C₆F₁₃SO₃Na ).
  • Detection sensitivity : Optimize HRMS parameters (e.g., resolution >50,000) to distinguish isotopic peaks from background noise .
  • Matrix effects : Spike labeled analogs into soil/water samples to validate recovery rates (>80%) and correct for ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.